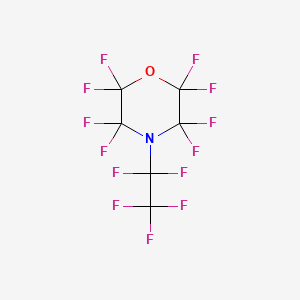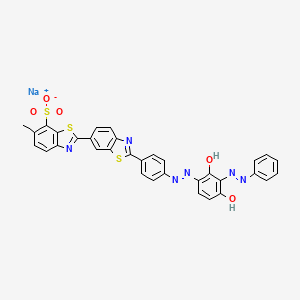
Sodium 2'-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-dihydroxy-3-aminobenzene. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenyl-6-methyl(2,6’-bibenzothiazole)-7-sulphonic acid under alkaline conditions to form the azo compound.
Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide and isolated by filtration, followed by washing and drying.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to achieve high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bonds and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions, resulting in the formation of amines.
Substitution: The hydroxyl groups on the aromatic rings can undergo electrophilic substitution reactions, such as sulfonation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions or zinc dust in acidic conditions.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Sulfonated or nitrated derivatives.
Scientific Research Applications
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Pathways Involved: The azo groups can undergo reduction in biological systems, leading to the formation of aromatic amines which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Sodium 4-((2,4-dihydroxyphenyl)azo)benzenesulphonate: Another azo dye with similar structural features but different substituents.
Sodium 2-((2,4-dihydroxyphenyl)azo)benzenesulphonate: Similar in structure but lacks the bibenzothiazole moiety.
Uniqueness
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is unique due to the presence of the bibenzothiazole moiety, which imparts distinct chemical and physical properties, such as enhanced stability and specific interactions with biomolecules.
Properties
CAS No. |
5863-88-7 |
|---|---|
Molecular Formula |
C33H21N6NaO5S3 |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
sodium;2-[2-[4-[(2,4-dihydroxy-3-phenyldiazenylphenyl)diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C33H22N6O5S3.Na/c1-18-7-13-25-30(31(18)47(42,43)44)46-33(35-25)20-10-14-23-27(17-20)45-32(34-23)19-8-11-22(12-9-19)36-38-24-15-16-26(40)28(29(24)41)39-37-21-5-3-2-4-6-21;/h2-17,40-41H,1H3,(H,42,43,44);/q;+1/p-1 |
InChI Key |
QGAKSIUZYIIJGH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=C(C(=C(C=C6)O)N=NC7=CC=CC=C7)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


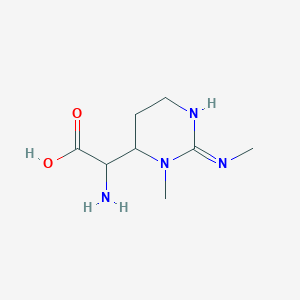
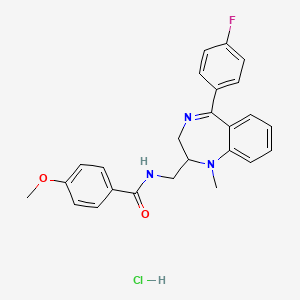
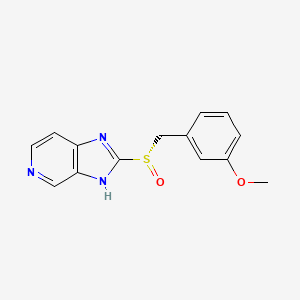
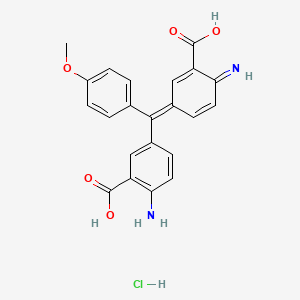

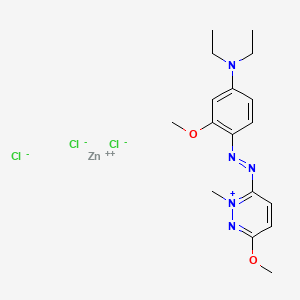
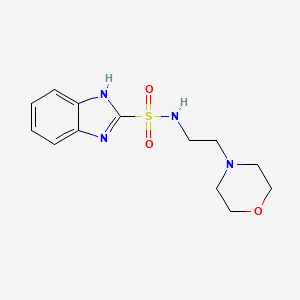
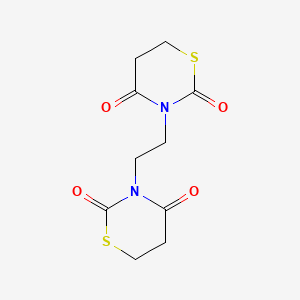
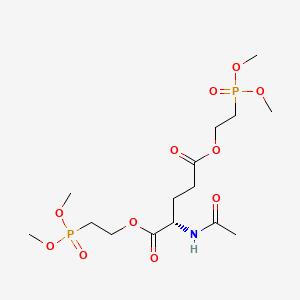

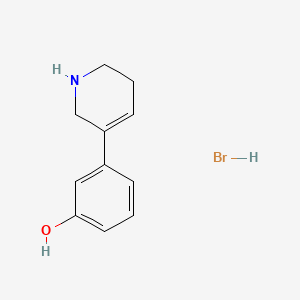

![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)
